

# Rationale for the IND81 Diabetic Foot Exam Indicator: A Technical Guide

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This technical guide provides an in-depth analysis of the rationale behind the National Institute for Health and Care Excellence (NICE) indicator **IND81**, which mandates an annual foot examination and risk classification for patients with diabetes.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the clinical evidence, experimental protocols, and underlying pathological mechanisms that underscore the importance of this quality indicator in preventing diabetic foot complications.

The **IND81** indicator is a critical tool in the proactive management of diabetes, aiming to identify individuals at increased risk of foot ulceration and amputation through a systematic annual assessment.[2][3] The examination encompasses neurological, vascular, and musculoskeletal assessments, culminating in a four-tiered risk classification: low, increased (moderate), high, and ulcerated foot.[1][2][3] This risk stratification is pivotal for directing preventative interventions and allocating healthcare resources effectively.[2]

## Core Rationale and Clinical Significance

Diabetes mellitus is a significant risk factor for lower extremity complications, primarily due to the development of diabetic peripheral neuropathy (DPN) and peripheral arterial disease (PAD).[3] These conditions can lead to a loss of protective sensation, impaired blood flow, and structural foot deformities, creating a high-risk environment for the development of non-healing ulcers and subsequent amputations. The **IND81** indicator is designed to systematically identify

these risk factors early, allowing for timely and targeted interventions.[2][4] The implementation of this indicator is linked to improved patient outcomes and enhancements in the quality of diabetes-related foot care.[2]

## Quantitative Data: Performance of Diabetic Foot Risk Stratification

While a dedicated validation study with performance metrics for the complete four-tiered **IND81** indicator was not identified, several studies have validated similar risk stratification systems that utilize the same core clinical components. The data presented below is from these closely related and highly relevant models, providing a strong evidence base for the predictive value of the assessments included in the **IND81** exam.

A meta-analysis of risk prediction models for diabetic foot ulcers (DFU) demonstrated good overall accuracy.[5][6] For development models, the pooled area under the curve (AUC) was 0.78, and for validation models, the AUC was 0.84, indicating a high level of discrimination between patients who will and will not develop ulcers.[5][6]

Risk Stratification Model/Component	Sensitivity	Specificity	Positive Predictive Value (PPV)	Negative Predictive Value (NPV)	Area Under the Curve (AUC)	Citation(s)
PODUS Clinical Prediction Rule	-	-	-	-	0.83	[7]
(3 predictors: monofilament, pedal pulses, history of ulcer)						
Boyko et al. Risk Score	60%	86%	-	-	0.81 (at 1 year)	
(includes neuropathy, poor vision, onychomycosis, etc.)	80%	60%	-	-	0.76 (at 5 years)	

Table 1: Performance Metrics of Diabetic Foot Ulcer Risk Prediction Models

## Experimental Protocols

The **IND81** diabetic foot exam comprises three key components: neurological assessment, vascular assessment, and musculoskeletal assessment. Standardized protocols for these examinations are crucial for consistent and accurate risk stratification.

## Neurological Assessment: 10g Monofilament Test

The 10g monofilament test is a simple, non-invasive method to assess for the loss of protective sensation (LOPS), a significant risk factor for diabetic foot ulceration.

Procedure:

- **Patient Preparation:** The patient should be in a relaxed position, either supine or seated with feet supported. The procedure should be explained, and it should be demonstrated on an area with intact sensation, such as the hand or arm, so the patient knows what to expect.<sup>[8]</sup><sup>[9]</sup><sup>[10]</sup> The patient's eyes should be closed during the examination.<sup>[8]</sup><sup>[10]</sup><sup>[11]</sup>
- **Monofilament Application:** The monofilament is applied perpendicular to the skin's surface.<sup>[9]</sup><sup>[10]</sup><sup>[12]</sup> Pressure is applied until the filament buckles, which indicates that 10 grams of force has been delivered.<sup>[8]</sup><sup>[9]</sup><sup>[10]</sup><sup>[12]</sup> The filament should be held in place for approximately 1-2 seconds.<sup>[9]</sup><sup>[12]</sup>
- **Testing Sites:** Several sites on the plantar surface of each foot are tested, commonly the pulp of the first, third, and fifth toes, and the heads of the first, third, and fifth metatarsals.<sup>[11]</sup><sup>[12]</sup> Areas of callus, scar, or ulceration should be avoided.<sup>[8]</sup><sup>[10]</sup><sup>[12]</sup>
- **Patient Response:** The patient is asked to respond "yes" each time they feel the filament.<sup>[10]</sup><sup>[12]</sup>
- **Interpretation:** An inability to feel the monofilament at one or more sites is indicative of LOPS and an increased risk of ulceration.<sup>[9]</sup>

## Vascular Assessment: Pedal Pulse Palpation and Ankle-Brachial Index (ABI)

Assessment of arterial circulation is vital for identifying PAD.

Pedal Pulse Palpation:

- **Patient Position:** The patient should be in a supine position and have rested for at least five minutes.<sup>[13]</sup>

- Procedure: The dorsalis pedis pulse (on the dorsum of the foot) and the posterior tibial pulse (behind the medial malleolus) are palpated on both feet.[11][13][14][15]
- Interpretation: The presence, absence, and quality (e.g., weak, bounding) of the pulses are noted. Absent pulses are a strong indicator of PAD.[13][16]

#### Ankle-Brachial Index (ABI):

- Patient Preparation: The patient should rest in a supine position for 10-30 minutes before the measurement.[17][18][19]
- Procedure:
  - Systolic blood pressure is measured in both brachial arteries using a Doppler ultrasound device.[18][19][20]
  - Systolic blood pressure is measured in both the dorsalis pedis and posterior tibial arteries of each ankle.[18][19][20]
- Calculation: For each leg, the higher of the two ankle systolic pressures is divided by the higher of the two brachial systolic pressures.[17][18]
- Interpretation:
  - Normal: 1.0 - 1.4[18]
  - Borderline: 0.91 - 0.99
  - Mild PAD: 0.7 - 0.9[17]
  - Moderate PAD: 0.4 - 0.69[17]
  - Severe PAD: < 0.4[17]
  - \* > 1.4 may indicate non-compressible, calcified arteries.[18]

## Musculoskeletal Assessment

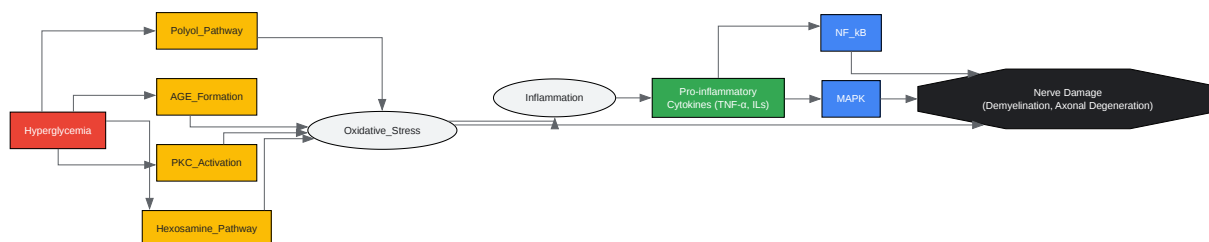
This involves a visual inspection of the feet for any deformities, such as Charcot foot, hammertoes, or bunions, which can create areas of high pressure and increase the risk of ulceration. The skin should also be inspected for dryness, calluses, and fissures.

## Signaling Pathways and Pathophysiology

The development of diabetic foot complications is rooted in complex cellular and molecular signaling pathways that are disrupted by chronic hyperglycemia.

### Diabetic Peripheral Neuropathy (DPN)

Hyperglycemia initiates a cascade of metabolic and inflammatory pathways that lead to nerve damage. Key pathways include the polyol pathway, advanced glycation end-product (AGE) formation, protein kinase C (PKC) activation, and the hexosamine pathway.[21][22] These pathways converge to increase oxidative stress, induce inflammation, and impair nerve function. Pro-inflammatory cytokines like TNF- $\alpha$  and interleukins play a crucial role in this process by activating signaling cascades such as NF- $\kappa$ B and MAPK, which further contribute to neuronal damage and demyelination.[23][24][25]

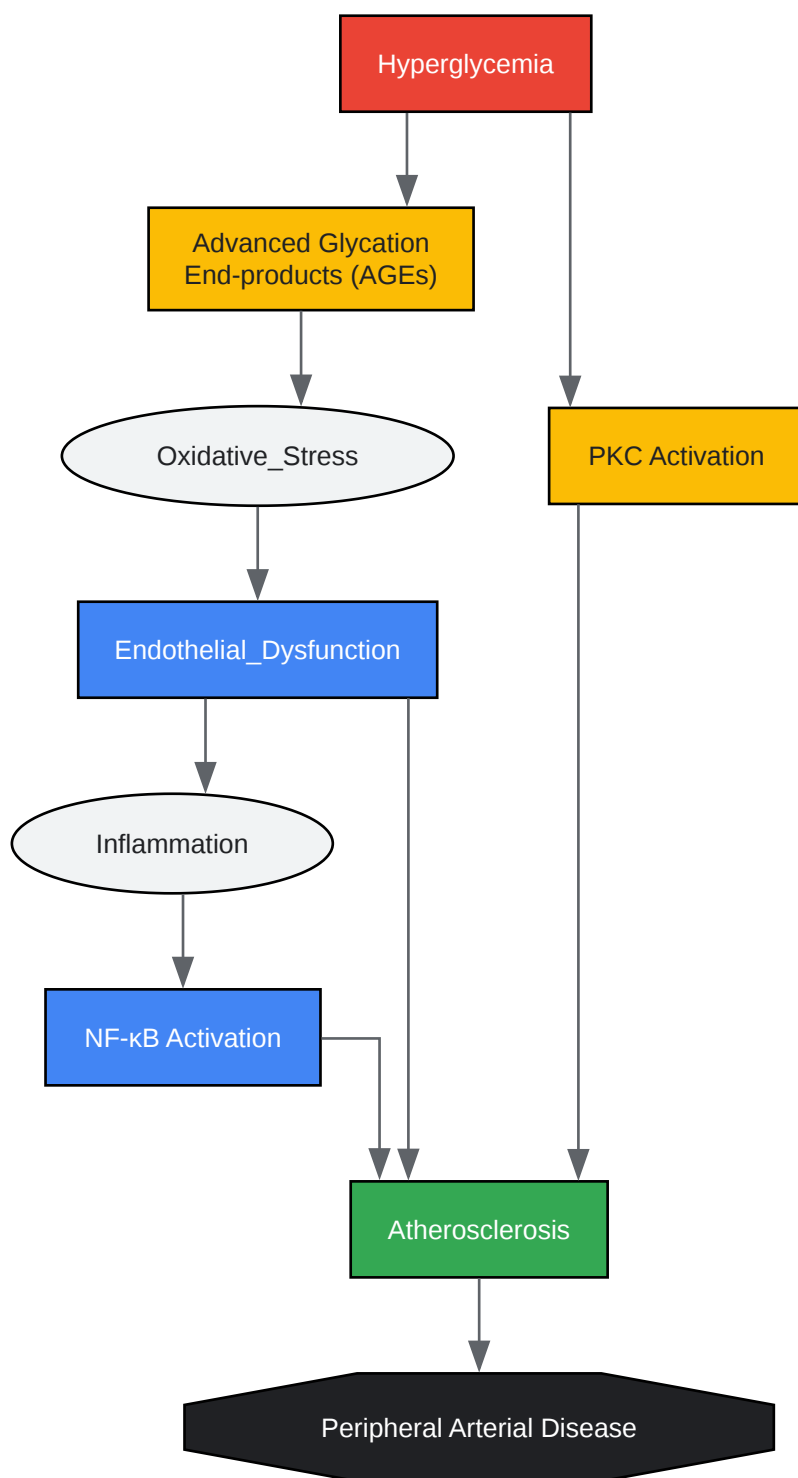


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Key Signaling Pathways in Diabetic Peripheral Neuropathy.

## Peripheral Arterial Disease (PAD) in Diabetes

In the context of diabetes, PAD is accelerated by endothelial dysfunction, inflammation, and abnormal platelet aggregation.<sup>[26]</sup> Chronic hyperglycemia leads to the formation of AGEs, which promote inflammation and oxidative stress within the vessel walls.<sup>[26]</sup><sup>[27]</sup> This environment fosters the development of atherosclerotic plaques. Key signaling pathways involved include the activation of PKC, which contributes to vasoconstriction, and the NF- $\kappa$ B pathway, which drives the expression of pro-inflammatory molecules.<sup>[28]</sup>



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Molecular Mechanisms of Peripheral Arterial Disease in Diabetes.



## Logical Workflow for IND81 Diabetic Foot Exam and Risk Stratification

The **IND81** indicator follows a logical workflow from initial patient assessment to risk-based management. This systematic approach ensures that all individuals with diabetes receive an annual foot screen and are directed to the appropriate level of care.



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**IND81** Diabetic Foot Exam and Risk Stratification Workflow.

## Conclusion

The **IND81** diabetic foot exam indicator is a robust, evidence-based quality measure that plays a crucial role in the prevention of diabetic foot complications. By mandating a systematic annual assessment of neurological, vascular, and musculoskeletal status, it facilitates early identification of at-risk individuals and the implementation of targeted preventative strategies. The underlying pathophysiology of diabetic neuropathy and peripheral arterial disease highlights the importance of monitoring these key clinical parameters. While direct validation studies of the complete **IND81** risk classification are not readily available, the strong performance of similar risk prediction models underscores the clinical utility of its core components. For researchers and drug development professionals, understanding the rationale and methodology behind the **IND81** indicator provides valuable insights into the clinical management of diabetes and the key endpoints for assessing the efficacy of novel therapeutic interventions aimed at preventing diabetic foot disease.

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